molecular formula C7H8BrFN2O B12356903 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one

5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one

Cat. No.: B12356903
M. Wt: 235.05 g/mol
InChI Key: LOSMZQXWTMZIRL-UHFFFAOYSA-N
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Description

5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C7H8BrFN2O It is characterized by the presence of a bromine atom at the 5-position, a fluoropropyl group at the 6-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-chloropyrimidine and 2-fluoropropane.

    Nucleophilic Substitution: The 5-bromo-4-chloropyrimidine undergoes nucleophilic substitution with 2-fluoropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.

    Biological Studies: The compound is employed in studies investigating the role of pyrimidinone derivatives in biological systems, including their interactions with proteins and nucleic acids.

    Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-(2-chloropropan-2-yl)-5H-pyrimidin-4-one
  • 5-Bromo-6-(2-methylpropyl)-5H-pyrimidin-4-one
  • 5-Bromo-6-(2-ethylpropyl)-5H-pyrimidin-4-one

Uniqueness

5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to target proteins, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H8BrFN2O

Molecular Weight

235.05 g/mol

IUPAC Name

5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one

InChI

InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3-4H,1-2H3

InChI Key

LOSMZQXWTMZIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NC(=O)C1Br)F

Origin of Product

United States

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